molecular formula C18H27NO3 B312383 Methyl2-(decanoylamino)benzoate

Methyl2-(decanoylamino)benzoate

Cat. No.: B312383
M. Wt: 305.4 g/mol
InChI Key: OCTOXQHYRUVURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(decanoylamino)benzoate is an ester derivative of benzoic acid featuring a decanoylamino (-NHCOC₉H₁₉) substituent at the 2-position and a methyl ester group at the carboxyl terminus.

Properties

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

methyl 2-(decanoylamino)benzoate

InChI

InChI=1S/C18H27NO3/c1-3-4-5-6-7-8-9-14-17(20)19-16-13-11-10-12-15(16)18(21)22-2/h10-13H,3-9,14H2,1-2H3,(H,19,20)

InChI Key

OCTOXQHYRUVURC-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)OC

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Methyl 2-(decanoylamino)benzoate differs from other benzoates primarily in its substituents:

  • Alkyl Benzoates (e.g., methyl benzoate, ethyl benzoate): These feature short alkyl ester groups (methyl, ethyl) without amino substitutions. They are widely used in cosmetics and fragrances due to their volatility and low toxicity .
  • Amino-Substituted Benzoates (e.g., methyl 4-acetamido-2-hydroxybenzoate): These compounds, such as those in , incorporate acetamido (-NHCOCH₃) or hydroxy groups, which enhance hydrogen-bonding capacity and reactivity in pharmaceutical synthesis .
  • Long-Chain Benzoates (e.g., C12-15 alkyl benzoates): These share the lipophilic character of the decanoylamino group, making them suitable as emollients in cosmetics .
Key Differences:
  • Unlike dimethylamino-substituted benzoates (e.g., ethyl 4-(dimethylamino)benzoate in ), the lack of a tertiary amine in Methyl 2-(decanoylamino)benzoate may reduce its catalytic activity in photopolymerization but enhance stability against oxidation .

Physicochemical Properties

The table below extrapolates properties of Methyl 2-(decanoylamino)benzoate based on structural analogs (data sourced from ):

Compound Name CAS # Substituents Molecular Weight (g/mol) Water Solubility LogP (Estimated) Applications
Methyl benzoate 93-58-3 Methyl ester 136.15 0.25 g/100 mL 1.96 Fragrances, solvents
Ethyl 4-(dimethylamino)benzoate N/A Dimethylamino, ethyl ester ~193.2 Low ~2.5 Photopolymerization initiator
Methyl 4-acetamido-2-hydroxybenzoate N/A Acetamido, hydroxy 225.21 Moderate ~1.8 Pharmaceutical intermediate
Methyl 2-(decanoylamino)benzoate N/A Decanoylamino, methyl ester ~335.4 Very low ~5.2 Surfactants, lipid-based formulations

Notes: LogP values estimated using fragment-based methods; solubility inferred from alkyl chain length trends.

Reactivity and Functional Performance

  • Polymerization Applications: Ethyl 4-(dimethylamino)benzoate demonstrates high reactivity as a co-initiator in resin cements due to its tertiary amine group, achieving a 15–20% higher degree of conversion than methacrylate derivatives . In contrast, the primary amide in Methyl 2-(decanoylamino)benzoate may limit its utility in photopolymerization but enhance thermal stability.
  • Metabolic Degradation: Microbial degradation pathways (e.g., Rhodococcus sp. CS-1 in ) show that benzoate derivatives with shorter chains (e.g., methyl or ethyl) are metabolized via the β-ketoadipate pathway. The long decanoylamino chain in the target compound may resist enzymatic cleavage, leading to environmental persistence .

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